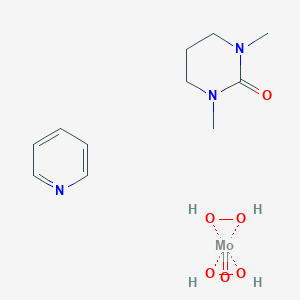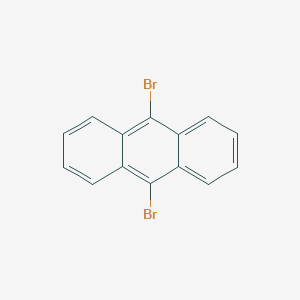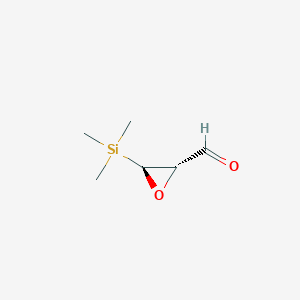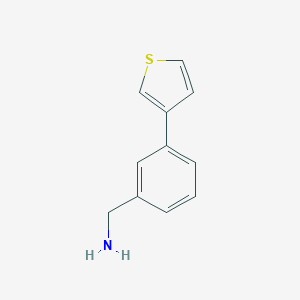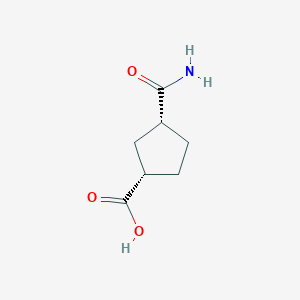
(1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid, also known as 3-Carboxy-1-methylpyrrolidin-2-one, is a cyclic amino acid commonly used in the field of medicinal chemistry. It is a chiral molecule that exists in two enantiomeric forms, with only the (1S,3R) form being biologically active. This amino acid is known for its ability to mimic the structure of natural amino acids, making it a useful tool in drug design and development.
Mécanisme D'action
The mechanism of action of (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid is not fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes, such as dipeptidyl peptidase IV (DPP-IV). DPP-IV is an enzyme that breaks down incretin hormones, which play a key role in regulating blood glucose levels. By inhibiting DPP-IV, (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid can increase the levels of incretin hormones in the body, leading to improved glucose regulation.
Effets Biochimiques Et Physiologiques
(1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid has been shown to have several biochemical and physiological effects. It has been shown to increase insulin secretion, improve glucose tolerance, and reduce blood glucose levels in animal models. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid in lab experiments is its ability to mimic the structure of natural amino acids. This makes it a useful tool in drug design and development, as it can be used to create peptidomimetics that target specific proteins or enzymes in the body. However, one limitation of using (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid is its cost. It is a relatively expensive compound, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid. One area of research is the development of new peptidomimetics for the treatment of diseases such as diabetes and cancer. Another area of research is the study of the anti-inflammatory effects of (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid, and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Additionally, further studies are needed to fully understand the mechanism of action of (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid, and its potential use in other areas of medicine.
Méthodes De Synthèse
The synthesis of (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid can be achieved through several methods. One of the most common methods involves the reaction of L-proline with methyl isocyanate, followed by acid hydrolysis to yield the desired product. Another method involves the reaction of L-proline with phosgene, followed by treatment with ammonia to yield the desired product.
Applications De Recherche Scientifique
(1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid has been extensively studied for its potential use in drug design and development. It has been shown to be a useful tool in the synthesis of peptidomimetics, which are compounds that mimic the structure of peptides. Peptidomimetics have a wide range of applications in the field of drug design, as they can be used to target specific proteins or enzymes in the body.
Propriétés
IUPAC Name |
(1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H2,8,9)(H,10,11)/t4-,5+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLHYSHCVKOWSD-UHNVWZDZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Chloro-phenyl)-1-{3-[2-(4-fluoro-phenyl)-[1,3]dithiolan-2-YL]-propyl}-piperidin-4-OL](/img/structure/B139278.png)
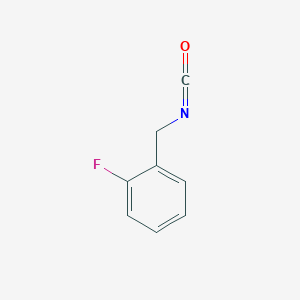
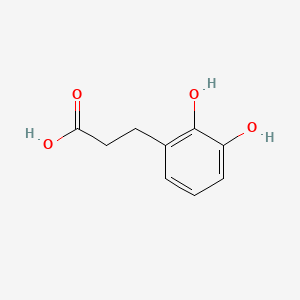
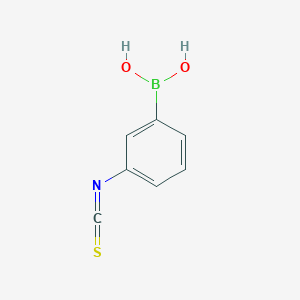
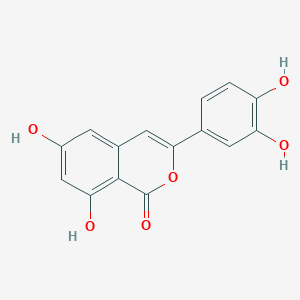
![7-methyl-3H-imidazo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B139290.png)
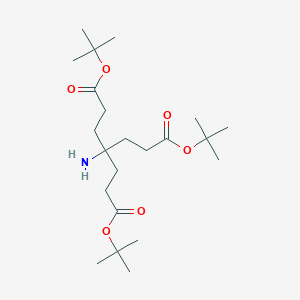
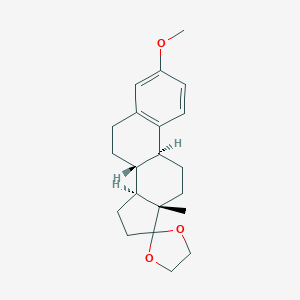
![2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride](/img/structure/B139299.png)
![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, endo-(-)-(9CI)](/img/structure/B139303.png)
